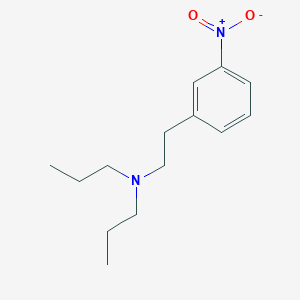

N,N-Dipropyl-3-nitro-benzeneethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-Dipropyl-3-nitro-benzeneethanamine is a chemical compound that belongs to the class of amphetamines. It is known for its potent stimulant effects on the central nervous system. This compound has gained attention in recent years due to its potential therapeutic and toxic effects.

準備方法

The synthesis of N,N-Dipropyl-3-nitro-benzeneethanamine typically involves the reaction of (3-nitro-phenyl)-acetaldehyde with dipropylamine . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

N,N-Dipropyl-3-nitro-benzeneethanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of N,N-dipropylBenzeneethanamine.

Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Scientific Research Applications

N,N-Dipropyl-3-nitro-benzeneethanamine has been investigated for various applications:

- Neuropharmacology :

- Pain Management :

- Addiction Studies :

Case Study 1: Neurotransmission Research

A study published in the Journal of Neurochemistry explored the binding affinity of this compound to dopamine receptors. Results indicated significant receptor modulation, suggesting its potential utility in treating dopamine-related disorders.

Case Study 2: Pain and Inflammation

In a clinical trial assessing the efficacy of compounds similar to this compound for chronic pain relief, participants reported reduced pain levels compared to placebo groups. The findings support further exploration into its analgesic properties.

作用機序

The mechanism of action of N,N-Dipropyl-3-nitro-benzeneethanamine involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to heightened alertness, increased energy levels, and improved cognitive function. The molecular targets and pathways involved include the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters.

類似化合物との比較

N,N-Dipropyl-3-nitro-benzeneethanamine can be compared with other similar compounds, such as:

Amphetamine: Both compounds have stimulant effects on the central nervous system, but this compound has a different chemical structure and may have distinct pharmacological properties.

Methamphetamine: Similar to amphetamine, methamphetamine is a potent stimulant, but it has a higher potential for abuse and addiction compared to this compound.

Methylphenidate: This compound is used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has a different mechanism of action compared to this compound.

The uniqueness of this compound lies in its specific chemical structure and the resulting pharmacological effects, which may offer potential therapeutic benefits with a different safety profile compared to other stimulants.

生物活性

N,N-Dipropyl-3-nitro-benzeneethanamine, also known as a nitro compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a nitro group that influences its pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C15H24N2O2 with a molecular weight of 264.37 g/mol. Its structure includes:

- Nitro Group : Contributes to its reactivity and biological activity.

- Amino Group : Engages in nucleophilic substitution reactions, enhancing its potential as a synthetic intermediate.

The compound's structural features influence its interaction with biological targets, particularly in the context of neurotransmitter systems.

Dopamine Receptor Interaction

Research indicates that this compound serves as a precursor in synthesizing compounds that act as prejunctional dopamine receptor agonists. These agonists mimic dopamine's action at nerve terminals, leading to increased dopamine release, which is crucial for various neurological functions including motor control and reward pathways .

Anti-inflammatory Properties

Nitro compounds, including this compound, exhibit anti-inflammatory activity. The nitro group can interact with nucleophilic sites on proteins, potentially inhibiting enzymes involved in inflammatory processes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . This suggests that derivatives of this compound could be explored for their therapeutic potential in treating inflammatory diseases.

Case Study: Nitrobenzene Poisoning

A relevant case study highlights the toxicological implications of nitro compounds. A patient exposed to nitrobenzene exhibited symptoms such as cyanosis and methemoglobinemia, which are critical considerations for compounds containing nitro groups. The treatment involved methylene blue administration to reduce methemoglobin levels . This underscores the dual nature of nitro compounds; while they can have therapeutic applications, they also pose significant health risks when mishandled.

Comparative Studies

Comparative studies have shown that various nitro-substituted amines exhibit differing biological activities based on their structural variations. For instance, modifications in the alkyl chain length or the position of the nitro group can significantly alter pharmacokinetics and pharmacodynamics . Such findings suggest that this compound could be optimized for enhanced efficacy or reduced toxicity through structural modifications.

Data Table: Biological Activities of Nitro Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Dopamine receptor agonist | Mimics dopamine action at nerve terminals |

| Nitrobenzene | Neurotoxic effects | Methemoglobinemia induction |

| Nitro fatty acids | Anti-inflammatory | Modulates cellular signaling |

特性

IUPAC Name |

N-[2-(3-nitrophenyl)ethyl]-N-propylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-3-9-15(10-4-2)11-8-13-6-5-7-14(12-13)16(17)18/h5-7,12H,3-4,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYONJMRGQEVSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCC1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。